1-Chloroisoquinoline

Catalog No.
S1487983
CAS No.
19493-44-8
M.F
C9H6ClN
M. Wt
163.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroisoquinoline

CAS Number

19493-44-8

Product Name

1-Chloroisoquinoline

IUPAC Name

1-chloroisoquinoline

Molecular Formula

C9H6ClN

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H

InChI Key

MSQCQINLJMEVNJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2Cl

Synonyms

1-Chloro-isoquinoline; NSC 170839

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Cl

The exact mass of the compound 1-Chloroisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloroisoquinoline (CAS 19493-44-8) is a highly activated, nitrogen-adjacent heteroaryl chloride that serves as a cornerstone electrophile in organic synthesis. Featuring a fused benzopyridine core with a reactive chlorine atom at the C1 position, it is predominantly utilized as a precursor for transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr) . In procurement contexts, it acts as the standard building block for synthesizing substituted isoquinolines, including active pharmaceutical ingredients (APIs), kinase inhibitors, and bidentate biisoquinoline ligands. Its physical form as a stable, low-melting solid or liquid (mp 31–36 °C) ensures straightforward handling and processability in both bench-scale and industrial workflows .

Attempting to substitute 1-chloroisoquinoline with other isoquinoline halides (such as 1-bromoisoquinoline) or positional isomers (like 3-chloroisoquinoline) fundamentally alters reaction kinetics, catalyst requirements, and regiocontrol. While bromides and iodides are traditionally favored in unoptimized palladium-catalyzed cross-couplings due to lower oxidative addition barriers, they suffer from poor atom economy, higher mass-based procurement costs, and an increased propensity for unwanted homocoupling side reactions[1]. Conversely, the chlorine atom at the C1 position of isoquinoline is strongly activated by the adjacent ring nitrogen, making it highly reactive toward SNAr and modern base-metal (Fe, Co) catalysis. Substituting with 3-chloroisoquinoline results in a near-total loss of this activation, rendering the electrophile inert under standard mild conditions and derailing sequential functionalization strategies [2].

Rapid, High-Yield Cross-Coupling Using Earth-Abundant Metal Catalysts

In modern, sustainable cross-coupling protocols, 1-chloroisoquinoline demonstrates high reactivity with arylmagnesium reagents when catalyzed by inexpensive iron or cobalt salts. Studies show that 1-chloroisoquinoline undergoes complete cross-coupling with phenylmagnesium chloride using just 3 mol% FeBr3 or CoCl2 in as little as 5 to 15 minutes, delivering isolated yields of 88–90%[1] [2]. Crucially, this protocol suppresses the homocoupling side reactions often observed with heavier halides, yielding less than 1% biphenyl byproduct [2].

Evidence DimensionReaction time and yield in Fe/Co-catalyzed Grignard coupling
Target Compound Data88–90% yield in 5–15 minutes (<1% homocoupling)
Comparator Or Baseline1-Bromoisoquinoline (prone to higher homocoupling under similar conditions)
Quantified DifferenceNear-quantitative yield in <15 minutes with negligible homocoupling using base metals.
Conditions3 mol% FeBr3 or CoCl2, THF/tBuOMe solvent, room temperature to 25 °C.

Allows manufacturers to replace expensive, toxic palladium catalysts with cheap iron or cobalt while maintaining rapid throughput and high product purity.

Strong C1-Activation for Nucleophilic Aromatic Substitution

The position of the halogen on the isoquinoline ring dictates its utility in nucleophilic aromatic substitution (SNAr). The C1 position in 1-chloroisoquinoline is strongly activated by the adjacent nitrogen atom, allowing for smooth, high-yield displacement by amines, anilines, and thiolates under mild to moderate heating. In stark contrast, the C3 position lacks this direct resonance activation. Comparative chemical behavior demonstrates that while 1-chloroisoquinoline readily undergoes substitution and reductive dechlorination, 3-chloroisoquinoline is virtually inert under identical conditions, requiring highly forcing environments to react [1].

Evidence DimensionSusceptibility to nucleophilic attack and reductive cleavage
Target Compound DataRapid SNAr and complete reductive dechlorination at 170 °C
Comparator Or Baseline3-Chloroisoquinoline (inert to reduction at 170 °C and highly resistant to SNAr)
Quantified DifferenceBinary reactivity difference (reactive vs. inert) under identical mild-to-moderate conditions.
ConditionsStandard SNAr with nucleophiles or reduction with HI/Red Phosphorus.

Guarantees absolute regiocontrol when synthesizing complex multi-substituted APIs, preventing isomeric mixtures and costly separation steps.

Higher Atom Economy for Industrial Scale-Up

For bulk procurement, the choice of halogen significantly impacts the mass efficiency of the synthetic route. 1-Chloroisoquinoline has a molecular weight of 163.60 g/mol, whereas 1-bromoisoquinoline weighs 208.05 g/mol. This means that 1-chloroisoquinoline provides approximately 27% more moles of the active isoquinoline electrophile per kilogram of procured material. When paired with modern, chloride-compatible catalyst systems, this mass advantage directly translates to lower raw material costs and reduced halogenated waste generation [1].

Evidence DimensionMolar throughput per kilogram of raw material
Target Compound Data6.11 moles of active electrophile per kg
Comparator Or Baseline1-Bromoisoquinoline (4.80 moles of active electrophile per kg)
Quantified Difference27.3% higher molar efficiency per unit mass for the chloride.
ConditionsStoichiometric mass calculations for bulk procurement.

Directly reduces raw material procurement costs and waste disposal expenses in large-scale manufacturing campaigns.

Mild Homocoupling to Chiral Ligand Precursors

1,1'-Biisoquinolines are highly valuable C2-symmetric ligands for asymmetric catalysis. Synthesizing these via homocoupling of isoquinoline halides traditionally requires harsh conditions. However, 1-chloroisoquinoline can be homocoupled using modern Au-Pd nanochain networks in aqueous ethanol to yield the biisoquinoline in 77% yield under mild conditions [1]. In contrast, classical Ullmann coupling of 1-bromoisoquinoline requires extreme temperatures of 210–230 °C, which limits functional group tolerance and increases energy costs [1].

Evidence DimensionHomocoupling conditions and yield
Target Compound Data77% yield using Au-Pd nanochains in aqueous ethanol
Comparator Or Baseline1-Bromoisoquinoline (requires 210–230 °C for classical Ullmann coupling)
Quantified DifferenceAchievement of high yields at near-ambient or refluxing solvent temperatures vs. >200 °C.
ConditionsAu-Pd nanochains, K2CO3, aqueous ethanol.

Enables the synthesis of complex, thermally sensitive bidentate ligands without the energy-intensive and destructive conditions of classical Ullmann couplings.

Synthesis of Kinase Inhibitors and APIs

Due to its high reactivity in SNAr, 1-chloroisoquinoline is a highly effective starting material for synthesizing 1-aminoisoquinoline derivatives, which are core scaffolds in numerous kinase inhibitors (e.g., RAF/MEK inhibitors) [1].

Sustainable Base-Metal Cross-Coupling

In process chemistry prioritizing green chemistry, 1-chloroisoquinoline is a preferred substrate for iron- and cobalt-catalyzed Kumada couplings, allowing the avoidance of toxic, expensive palladium and phosphine ligands[2].

Manufacture of C2-Symmetric Chiral Ligands

It serves as an efficient precursor for the synthesis of 1,1'-biisoquinoline (biiq) ligands via mild homocoupling, supporting the development of novel transition-metal and photoredox catalysts [2].

Sequential Functionalization Scaffolds

Because the C1-chlorine is vastly more reactive than halogens at the C3 or C4 positions, 1-chloroisoquinoline is highly suitable for orthogonal, step-wise functionalization in complex natural product synthesis[1].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19493-44-8

Wikipedia

1-Chloroisoquinoline

Dates

Last modified: 08-15-2023

Explore Compound Types